Naphthalene-1,7-dione
Description
Naphthalene-1,7-dione is a naphthoquinone derivative characterized by two ketone groups at the 1- and 7-positions of the naphthalene ring system. While naphthoquinones like naphthalene-1,4-dione (1,4-NQ) are well-documented in the literature for their biological and chemical properties, specific studies on this compound remain scarce in the provided evidence. Naphthoquinones are structurally and functionally significant due to their redox activity, aromaticity, and roles in natural and synthetic compounds. For example, naphthalene-1,4-dione derivatives are associated with antimicrobial, antifungal, and antitumor activities .
Properties
CAS No. |
46001-16-5 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
naphthalene-1,7-dione |
InChI |
InChI=1S/C10H6O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI Key |
MMMBIWJLWVIRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=CC(=O)C=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dione can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. For instance, the oxidation of 1,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Commonly used oxidizing agents include potassium dichromate and manganese dioxide .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted naphthoquinones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfuric acid, nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Substituted naphthoquinones.
Scientific Research Applications
Naphthalene-1,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene-1,7-dione involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, resulting in oxidative stress and potential biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The position of ketone groups on the naphthalene ring critically influences reactivity and biological activity. Key comparisons include:
Table 1: Structural Comparison of Naphthalene Derivatives
Naphthalene-1,4-dione’s planar structure and conjugated diketone system enable strong intermolecular interactions (e.g., C–H⋯O), which stabilize its crystal lattice and enhance biological activity . In contrast, the 1,7-dione isomer’s asymmetric ketone placement may reduce conjugation and alter reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
